molecular formula C6H7N5O B2680217 3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 54738-66-8

3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2680217
CAS No.: 54738-66-8
M. Wt: 165.156
InChI Key: KTSXHMMOCZUKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic organic compound belonging to the pyrazolo[3,4-d]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrazolopyrimidine derivative with an amine source in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyrazolopyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one is studied for its potential as a kinase inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

Medicine: In medicine, this compound is explored for its therapeutic potential, particularly in cancer treatment. Its ability to inhibit CDKs makes it a candidate for developing anti-cancer drugs.

Industry: In the industry, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-4-ones: These compounds share a similar core structure but may differ in substituents and functional groups.

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds are structurally related and also exhibit kinase inhibitory activity.

Uniqueness: 3-Amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its specific substitution pattern and its potent inhibitory activity against CDKs. This makes it a valuable candidate for further research and development in therapeutic applications.

Properties

IUPAC Name

3-amino-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-5-3(4(7)10-11)6(12)9-2-8-5/h2H,1H3,(H2,7,10)(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSXHMMOCZUKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)N)C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.